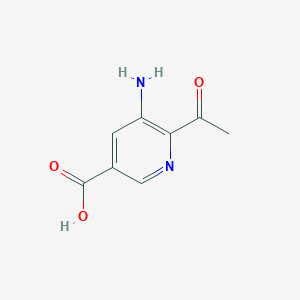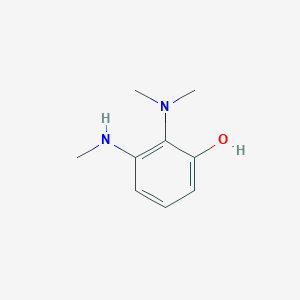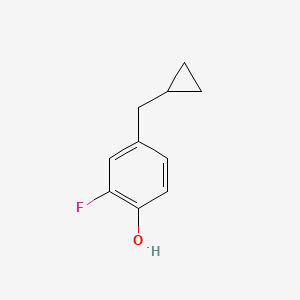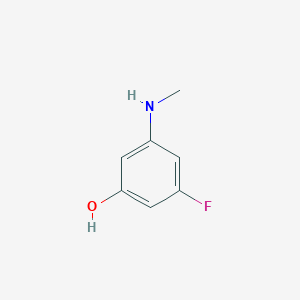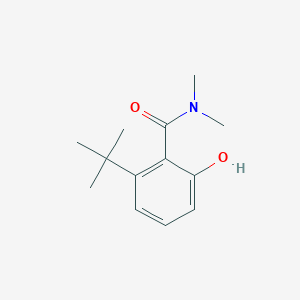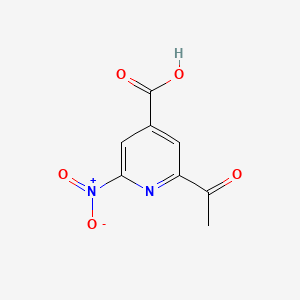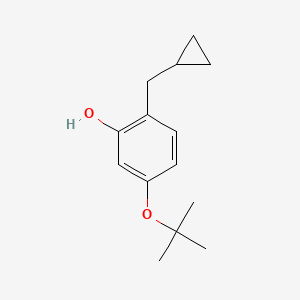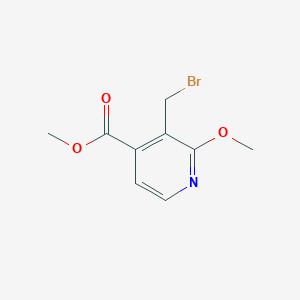
Methyl 3-(bromomethyl)-2-methoxyisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(bromomethyl)-2-methoxyisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a bromomethyl group attached to the third carbon of the isonicotinate ring and a methoxy group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)-2-methoxyisonicotinate typically involves the bromination of methyl 2-methoxyisonicotinate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 3-position of the isonicotinate ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly brominating agents may be considered to minimize the environmental impact.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products:
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of methyl 3-(hydroxymethyl)-2-methoxyisonicotinate.
Applications De Recherche Scientifique
Methyl 3-(bromomethyl)-2-methoxyisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly in the synthesis of molecules with antimicrobial and anticancer properties.
Material Science: It is utilized in the preparation of functionalized materials for use in electronic and photonic devices.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of Methyl 3-(bromomethyl)-2-methoxyisonicotinate involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles such as thiol groups in proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 3-(bromomethyl)benzoate
- Methyl 3-(bromomethyl)but-3-enoate
- Methyl 3-(bromomethyl)thiophene
Comparison: Methyl 3-(bromomethyl)-2-methoxyisonicotinate is unique due to the presence of both a bromomethyl and a methoxy group on the isonicotinate ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to similar compounds. For instance, the methoxy group can influence the electronic properties of the molecule, affecting its reactivity towards nucleophiles and electrophiles. Additionally, the isonicotinate ring provides a scaffold for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
1260670-21-0 |
|---|---|
Formule moléculaire |
C9H10BrNO3 |
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
methyl 3-(bromomethyl)-2-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-7(5-10)6(3-4-11-8)9(12)14-2/h3-4H,5H2,1-2H3 |
Clé InChI |
QTOXXPAOYUWFGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1CBr)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



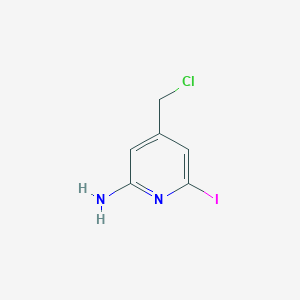
![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
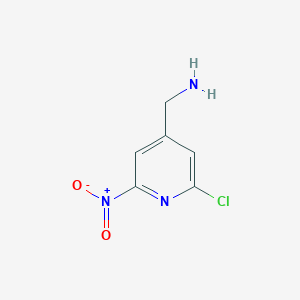
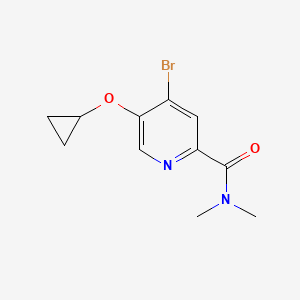

![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
